molecular formula C13H18N2O B585392 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 CAS No. 1346603-68-6

5-Hydroxymethyl-N,N-dimethyltryptamine-d6

Cat. No.: B585392
CAS No.: 1346603-68-6
M. Wt: 224.337
InChI Key: QISRIZCNFDUGMK-BHEAPFQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethyl-N,N-dimethyltryptamine-d6: is a deuterium-labeled derivative of 5-Hydroxymethyl-N,N-dimethyltryptamine. It is a stable isotope-labeled compound, often used in scientific research for various analytical and experimental purposes. The compound has a molecular formula of C₁₃H₁₂D₆N₂O and a molecular weight of 224.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 typically involves the deuteration of 5-Hydroxymethyl-N,N-dimethyltryptamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry: 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the analysis of metabolic pathways and reaction mechanisms.

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of tryptamine derivatives. It helps in understanding the biological pathways and interactions of these compounds in living organisms.

Medicine: The compound is used in pharmacological studies to investigate the effects of tryptamine derivatives on serotonin receptors and other molecular targets. It aids in the development of new therapeutic agents for neurological and psychiatric disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It serves as a tracer in environmental studies to monitor the fate and transport of tryptamine derivatives in various ecosystems .

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, modulating the release and uptake of serotonin. This interaction affects various physiological and neurological processes, including mood, cognition, and perception .

Comparison with Similar Compounds

    5-Hydroxy-N,N-dimethyltryptamine: A non-deuterated analog with similar chemical properties.

    N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with similar structural features.

    5-Methoxy-N,N-dimethyltryptamine: Another tryptamine derivative with distinct pharmacological effects.

Uniqueness: 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical and experimental research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies .

Properties

CAS No.

1346603-68-6

Molecular Formula

C13H18N2O

Molecular Weight

224.337

IUPAC Name

dideuterio-[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol

InChI

InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3/i5D2,6D2,9D2

InChI Key

QISRIZCNFDUGMK-BHEAPFQRSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CO

Synonyms

3-[2-(Dimethylamino)ethyl]-1H-Indole-5-methanol-d6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.